8-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid
Overview
Description
8-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of multiple functional groups, including bromine, chlorine, and methyl groups, which contribute to its unique chemical properties. The compound is often used in various scientific research applications due to its potential biological and chemical activities.
Scientific Research Applications
8-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-6-chloro-4-methylphenol with ethylene oxide under basic conditions to form the phenoxy intermediate.
Ethoxylation: The phenoxy intermediate is then subjected to further ethoxylation using ethylene oxide to introduce additional ethoxy groups.
Quinoline Formation: The ethoxylated intermediate is then reacted with 2-methylquinoline under acidic conditions to form the final quinoline derivative.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to the quinoline derivative to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromine and chlorine atoms, resulting in the formation of dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its ability to interact with biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline
- 8-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline
- 8-[2-[2-(2-Bromo-6-chloro-4-ethylphenoxy)ethoxy]ethoxy]-2-methylquinoline
Uniqueness
The unique combination of bromine, chlorine, and methyl groups in 8-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid distinguishes it from similar compounds. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrClNO3.C2H2O4/c1-14-12-17(22)21(18(23)13-14)27-11-9-25-8-10-26-19-5-3-4-16-7-6-15(2)24-20(16)19;3-1(4)2(5)6/h3-7,12-13H,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBHHCOXFCAVLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOCCOC3=C(C=C(C=C3Br)C)Cl)C=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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